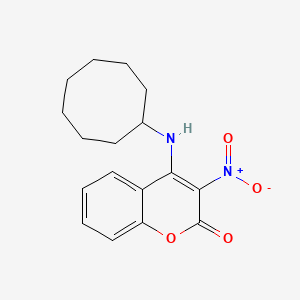
4-(cyclooctylamino)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, characterized by the presence of a cyclooctylamino group and a nitro group, imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromenone core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Cyclooctylamino Group: The final step involves the nucleophilic substitution reaction where the nitro-chromenone intermediate reacts with cyclooctylamine under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chromenone ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique optical and electronic properties, such as photoresponsive materials and sensors.
作用机制
The mechanism of action of 4-(cyclooctylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclooctylamino group may enhance the compound’s ability to interact with specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
4-(Cyclooctylamino)-3-nitro-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(Cyclohexylamino)-3-nitro-2H-chromen-2-one: Similar structure but with a cyclohexyl group instead of a cyclooctyl group, leading to different steric and electronic properties.
4-(Cyclooctylamino)-3-amino-2H-chromen-2-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-(Cyclooctylamino)-3-nitro-2H-quinolin-2-one: Similar structure but with a quinolinone core instead of a chromenone core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
属性
IUPAC Name |
4-(cyclooctylamino)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-17-16(19(21)22)15(13-10-6-7-11-14(13)23-17)18-12-8-4-2-1-3-5-9-12/h6-7,10-12,18H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEACGRGCMZWRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)
![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2616705.png)
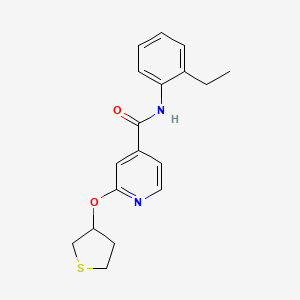
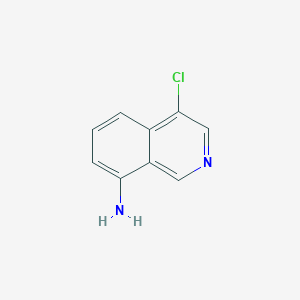
![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)

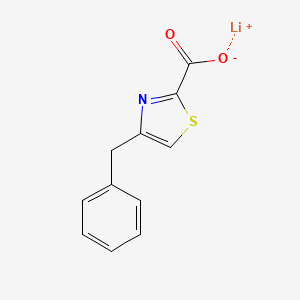
![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)
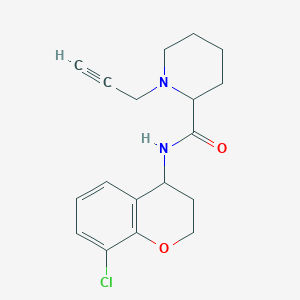
![3-[(3-methylbenzyl)oxy]pyridin-2-amine](/img/structure/B2616722.png)
![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)
